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Introduction
Diiodoacetylene (C₂I₂) is a linear, highly reactive organoiodine compound with the structure I-

C≡C-I.[1] As the simplest dihalogenated alkyne, it serves as a valuable building block in organic

synthesis and a potent ditopic halogen bond donor in supramolecular chemistry.[2][3] This

guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and

potential applications of diiodoacetylene, with a focus on its relevance to researchers in

chemistry and drug development. Despite its utility, diiodoacetylene is a hazardous material,

being sensitive to shock, heat, and friction, and requires careful handling.[1][4]

Core Properties
Diiodoacetylene is a white, volatile solid with a strong, unpleasant odor.[1][5] It is soluble in

organic solvents but insoluble in water.[1][5] A key characteristic of diiodoacetylene is its

ability to act as a strong halogen bond donor, forming adducts with various Lewis bases.[1][3]

Physical and Chemical Properties
A summary of the key physical and chemical properties of diiodoacetylene is presented in

Table 1.
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Property Value Reference(s)

Chemical Formula C₂I₂ [1]

Molar Mass 277.831 g/mol [1]

Appearance White, volatile solid [1]

Melting Point 78.5 - 82 °C [5][6]

Boiling Point 190.4 °C at 760 mmHg [6]

Density 3.367 - 3.43 g/cm³ [1][6]

CAS Number 624-74-8 [6]

Structure Linear (I-C≡C-I) [1]

Solubility
Soluble in organic solvents,

insoluble in water
[1][5]

Stability
Explodes above 80 °C; shock,

heat, and friction sensitive
[1][4]

Spectroscopic Data
Detailed spectroscopic data for diiodoacetylene is crucial for its characterization. While

comprehensive NMR and IR spectral data are not readily available in the cited literature,

Raman spectroscopic data has been reported.

Raman Spectroscopy: The vibrational Raman spectrum of diiodoacetylene shows the

following peaks: 191.3, 310.2, 627.0, 688.2, and 2109.4 cm⁻¹. These correspond to the

fundamental vibrational modes of the linear molecule.[4]

Mass Spectrometry: Mass spectrometric studies have been conducted on diiodoacetylene,

providing information on its ionization and fragmentation patterns.[7]

Synthesis of Diiodoacetylene
Several methods for the synthesis of diiodoacetylene have been reported, with modern

approaches offering improved safety and convenience over classical methods.
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Modern Synthetic Protocol: Iodination of
Trimethylsilylacetylene
A convenient and modern synthesis of diiodoacetylene involves the iodination of

trimethylsilylacetylene. This method is often preferred due to its milder conditions and better

control over the reaction.[1][3]

Experimental Protocol: Synthesis from Trimethylsilylacetylene

Reactants: Trimethylsilylacetylene (Me₃SiC≡CH), n-Butyllithium (n-BuLi), Iodine (I₂).

Procedure:

Trimethylsilylacetylene is dissolved in an appropriate anhydrous solvent (e.g., THF) and

cooled to a low temperature (e.g., -78 °C).

A solution of n-butyllithium is added dropwise to deprotonate the acetylene, forming the

lithium acetylide.

A solution of iodine in the same solvent is then added to the reaction mixture. The iodine

undergoes oxidative addition to the acetylide, followed by elimination to yield

bis(trimethylsilyl)acetylene.

Subsequent iodination and desilylation steps, often involving an iodine monochloride (ICl)

solution, lead to the formation of diiodoacetylene.

The product is then isolated and purified, typically by crystallization.

Note: This is a generalized procedure. For detailed experimental parameters, refer to the

primary literature.[3]

Classical Synthetic Protocol: From Acetylene Gas
Older methods for synthesizing diiodoacetylene involve the direct reaction of acetylene gas

with an iodinating agent. These methods are often less favored due to the use of gaseous

acetylene and potentially hazardous reaction conditions.

Experimental Protocol: Synthesis from Acetylene and Iodine
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Reactants: Acetylene gas (C₂H₂), Iodine (I₂), Potassium Iodide (KI), Potassium Hydroxide

(KOH).

Procedure:

A solution of potassium hydroxide is placed in a flask equipped for gas introduction and

stirring.

A rapid stream of acetylene gas is passed through the solution while it is strongly cooled

and stirred.

A solution of iodine and potassium iodide in water is added dropwise until the iodine color

persists.

The precipitated diiodoacetylene is filtered, washed with water, and dried in a desiccator.

[5]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood with

appropriate safety measures due to the use of flammable acetylene gas and the explosive

nature of the product.

The logical workflow for the classical synthesis of diiodoacetylene from calcium carbide (as an

acetylene source) is depicted in the following diagram.

Calcium Carbide (CaC₂) Acetylene (C₂H₂)+ H₂O

Water (H₂O)

Diiodoacetylene (C₂I₂)

+ 2 NaOI

Potassium Iodide (KI) &
Sodium Hypochlorite (NaOCl)

Sodium Hypoiodite (NaOI)Reaction

Click to download full resolution via product page

Caption: Classical synthesis pathway of diiodoacetylene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b13749442?utm_src=pdf-body
http://www.sciencemadness.org/talk/viewthread.php?tid=4915
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-body-img
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13749442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity
Diiodoacetylene's reactivity is dominated by the presence of the electron-deficient carbon-

carbon triple bond and the two carbon-iodine bonds, making it a versatile reagent in organic

synthesis.

Halogen Bonding
Diiodoacetylene is a potent ditopic halogen bond donor, meaning both iodine atoms can

participate in halogen bonding interactions.[2][3] It forms strong, linear halogen bonds with a

variety of Lewis bases, including nitrogen and oxygen-containing molecules.[3] This property is

of significant interest in crystal engineering and the design of supramolecular assemblies.

Nucleophilic Substitution
The iodine atoms in diiodoacetylene can be displaced by nucleophiles. The reaction of a

tungsten(II)-coordinated diiodoacetylene complex with benzylamine results in a dual

nucleophilic substitution at the alkyne moiety.[6] This reactivity opens avenues for the synthesis

of novel heteroatom-substituted alkynes.

Cycloaddition Reactions
The electron-deficient triple bond of diiodoacetylene makes it a good candidate for

participating in cycloaddition reactions, such as [3+2] dipolar cycloadditions. These reactions

are powerful tools for the construction of five-membered heterocyclic rings, which are common

motifs in pharmaceuticals.[8][9]

The general scheme for a [3+2] cycloaddition involving diiodoacetylene is shown below.

Diiodoacetylene
(Dipolarophile)

[Transition State]

1,3-Dipole

Five-membered
Heterocycle

Click to download full resolution via product page
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Caption: [3+2] Cycloaddition with diiodoacetylene.

Applications in Drug Development
While there are no specific drugs in the market that are synthesized directly from

diiodoacetylene, its structural motifs and reactivity patterns are highly relevant to medicinal

chemistry and drug discovery. The acetylene group is a recognized privileged structure in drug

design, appearing in numerous approved pharmaceuticals.[10][11]

Diiodoacetylene as a Synthon
A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis.

Diiodoacetylene can be considered a valuable synthon for introducing the diiodoethynyl or

ethynyl functionality into a target molecule. This is particularly relevant for the synthesis of

complex molecules where a rigid, linear linker is desired.

Potential Roles in Medicinal Chemistry
Scaffold Hopping and Analogue Synthesis: The reactivity of diiodoacetylene allows for the

facile introduction of various substituents through nucleophilic substitution, making it a useful

tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Bioorthogonal Chemistry: While not explicitly reported for diiodoacetylene, the reactivity of

alkynes is central to click chemistry, a set of bioorthogonal reactions widely used in chemical

biology and drug discovery for target identification and validation.[10] The potential for

diiodoacetylene to participate in such reactions warrants further investigation.

Halogen Bonding in Drug Design: The ability of diiodoacetylene to form strong halogen

bonds could be exploited in rational drug design to enhance binding affinity and selectivity to

biological targets.[3]

The following diagram illustrates the potential workflow for utilizing diiodoacetylene in a drug

discovery context.
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Caption: Diiodoacetylene in a drug discovery workflow.
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Safety and Handling
Diiodoacetylene is a hazardous substance that requires strict safety protocols.

Explosion Hazard: It is sensitive to heat, shock, and friction, and can decompose explosively

at temperatures above 80 °C.[1][4]

Toxicity: It is reported to be extremely toxic.[4]

Handling: All manipulations should be carried out in a well-ventilated fume hood, using

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat.[12] It should be stored in a cool, dark place, away from light, as it can decompose with

the separation of iodine.[4][5] Due to its volatility, it should not be dried in a vacuum.[2]

Conclusion
Diiodoacetylene is a molecule with a rich chemistry and significant potential for applications in

organic synthesis and materials science. For researchers in drug development, its value lies in

its utility as a versatile building block for creating novel molecular architectures. The

combination of its linear geometry, reactivity, and strong halogen bonding capabilities makes it

an intriguing tool for the design and synthesis of new therapeutic agents. However, its inherent

instability and toxicity necessitate that all work with this compound be conducted with the

utmost care and adherence to safety protocols. Further research into the spectroscopic

characterization and specific applications of diiodoacetylene in medicinal chemistry is

warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sciencemadness.org [sciencemadness.org]

2. prepchem.com [prepchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13749442?utm_src=pdf-body
http://www.sciencemadness.org/member_publications/diiodoacetylene.pdf
https://pubs.aip.org/aip/jcp/article/4/1/15/206697/Raman-Effect-of-Acetylenes-II-Diiodoacetylene
https://pubs.aip.org/aip/jcp/article/4/1/15/206697/Raman-Effect-of-Acetylenes-II-Diiodoacetylene
https://www.guidechem.com/msds/624-74-8.html
https://pubs.aip.org/aip/jcp/article/4/1/15/206697/Raman-Effect-of-Acetylenes-II-Diiodoacetylene
http://www.sciencemadness.org/talk/viewthread.php?tid=4915
https://prepchem.com/synthesis-of-diiodoacetylene/
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-body
https://www.benchchem.com/product/b13749442?utm_src=pdf-custom-synthesis
http://www.sciencemadness.org/member_publications/diiodoacetylene.pdf
https://prepchem.com/synthesis-of-diiodoacetylene/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13749442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Diiodoacetylene - Wikipedia [en.wikipedia.org]

4. pubs.aip.org [pubs.aip.org]

5. Sciencemadness Discussion Board - Diiodoacetylene - Powered by XMB 1.9.11
[sciencemadness.org]

6. Dual nucleophilic substitution at a W(ii) η2-coordinated diiodo acetylene leading to an
amidinium carbyne complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. s3.smu.edu [s3.smu.edu]

9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

10. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. guidechem.com [guidechem.com]

To cite this document: BenchChem. [Diiodoacetylene: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13749442#diiodoacetylene-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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